molecular formula C21H20N4O2S B2802578 (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706230-50-3

(1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2802578
CAS No.: 1706230-50-3
M. Wt: 392.48
InChI Key: JTPLBIAMLQVTTG-UHFFFAOYSA-N
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Description

The compound (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone (CAS: 1706230-50-3) is a heterocyclic molecule featuring a methanone core linking an indol-5-yl group to a piperidine ring substituted at the 3-position. The piperidine moiety is further functionalized with a methyl-1,2,4-oxadiazole group bearing a thiophen-3-yl substituent. This structure combines multiple pharmacologically relevant motifs:

  • Indole: A privileged scaffold in drug design, known for interactions with serotonin receptors and enzymes.
  • 1,2,4-Oxadiazole: A heterocycle valued for metabolic stability and bioisosteric replacement of ester/amide groups.

Safety protocols for handling this compound include precautions against heat and ignition sources (P210) and directives to prevent child access (P102) .

Properties

IUPAC Name

1H-indol-5-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-21(16-3-4-18-15(11-16)5-7-22-18)25-8-1-2-14(12-25)10-19-23-20(24-27-19)17-6-9-28-13-17/h3-7,9,11,13-14,22H,1-2,8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPLBIAMLQVTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1H-indol-5-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H20F3N3O2SC_{21}H_{20}F_3N_3O_2S and a molecular weight of 435.5 g/mol. Its structure incorporates an indole moiety, a thiophene ring, and an oxadiazole unit, which are known to contribute to various biological activities.

Biological Activity Overview

Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Many compounds containing the oxadiazole moiety have shown significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit inflammatory pathways.
  • Antimicrobial Properties : The presence of thiophene and indole rings enhances the antimicrobial activity of these compounds.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Compounds similar to this one have shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases, which play roles in cancer progression and inflammation .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that oxadiazole derivatives can protect cells from oxidative stress by scavenging ROS .

Anticancer Activity

A study evaluated the anticancer potential of a series of oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values ranging from 2.76 µM to 9.27 µM against specific cancer lines . This suggests promising therapeutic potential for further development.

Neuroprotective Effects

Another research focused on the neuroprotective properties of indole-based oxadiazoles. Compounds similar to our target compound were shown to enhance cell survival under oxidative stress conditions in models such as Caenorhabditis elegans, indicating their potential in treating neurodegenerative disorders .

Data Summary Table

Biological ActivityTargetIC50 Value (µM)Reference
AnticancerOVXF 8992.76
AnticancerPXF 17529.27
NeuroprotectiveC. elegansN/A

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The target compound is compared below with two structural analogs: tetrazole derivatives () and S454-0124 ().

Table 1: Comparative Analysis of Structural Features
Compound Core Structure Heterocyclic Components Substituent Positions Notable Properties
Target Compound (CAS:1706230-50-3) Methanone-linked indole and 3-substituted piperidine 1,2,4-oxadiazole, thiophene, indole, piperidine Indole-5-yl, Piperidine-3 High thermal sensitivity (P210)
Tetrazole derivatives (22–28) Ethanone-linked tetrazole and piperidine Tetrazole, aryl, piperidine Aryl group varies, ethanone linker Synthesized via chloroacetyl chloride reaction
S454-0124 [(1H-indol-4-yl)methanone derivative] Methanone-linked indole and 4-substituted piperidine with triazole-oxadiazole 1,2,4-oxadiazole, triazole, indole, piperidine Indole-4-yl, Piperidine-4 Dual heterocycles (triazole + oxadiazole)

Functional Implications of Structural Variations

Heterocyclic Components: The target compound’s 1,2,4-oxadiazole offers superior metabolic stability compared to the tetrazole in ’s derivatives, which are more acidic and prone to ionization .

Substituent Positions: Indole-5-yl vs. Indole-4-yl: The positional isomerism may alter binding affinity in biological targets (e.g., serotonin receptors). Piperidine-3 vs.

Research Findings and Implications

  • For example, oxadiazoles are common in kinase inhibitors, and indole derivatives frequently target neurotransmitter receptors.
  • Thermal Stability : The target compound’s sensitivity to heat (P210) contrasts with the tetrazole derivatives, which may exhibit different stability profiles due to their ionic character .

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